![molecular formula C20H24N2O B12441741 4-(morpholin-4-yl)-N-{(E)-[4-(propan-2-yl)phenyl]methylidene}aniline](/img/structure/B12441741.png)
4-(morpholin-4-yl)-N-{(E)-[4-(propan-2-yl)phenyl]methylidene}aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(E)-[4-(propan-2-yl)phényl]méthylidène]-4-(morpholin-4-yl)aniline est un composé organique complexe de formule moléculaire C19H22N2O. Ce composé se caractérise par la présence d'un cycle morpholine, d'un groupe aniline et d'un groupe phényle substitué. Il est souvent utilisé dans diverses applications de recherche scientifique en raison de ses propriétés chimiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N-[(E)-[4-(propan-2-yl)phényl]méthylidène]-4-(morpholin-4-yl)aniline implique généralement la réaction de condensation entre la 4-(morpholin-4-yl)aniline et le 4-(propan-2-yl)benzaldéhyde. La réaction est généralement réalisée en présence d'un catalyseur approprié, tel que l'acide p-toluènesulfonique, sous reflux dans un solvant approprié tel que l'éthanol ou le méthanol. Le mélange réactionnel est ensuite refroidi, et le produit est isolé par filtration et purifié par recristallisation .
Méthodes de production industrielle
Dans un contexte industriel, la production de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement et une pureté élevés du produit. Des réacteurs à écoulement continu et des systèmes automatisés peuvent être utilisés pour améliorer l'efficacité et la capacité de production du procédé .
Analyse Des Réactions Chimiques
Types de réactions
N-[(E)-[4-(propan-2-yl)phényl]méthylidène]-4-(morpholin-4-yl)aniline subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène pour former les oxydes correspondants.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium pour produire des dérivés réduits.
Substitution : Le composé peut subir des réactions de substitution nucléophile, où les groupes morpholine ou aniline sont remplacés par d'autres nucléophiles.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Nucléophiles tels que les halogénures ou les amines en présence d'une base telle que l'hydroxyde de sodium.
Principaux produits formés
Oxydation : Oxydes et cétones correspondants.
Réduction : Amines et alcools réduits.
Substitution : Dérivés substitués de l'aniline ou de la morpholine.
Applications de la recherche scientifique
N-[(E)-[4-(propan-2-yl)phényl]méthylidène]-4-(morpholin-4-yl)aniline est utilisée dans divers domaines de la recherche scientifique, notamment :
Chimie : En tant que réactif en synthèse organique et en tant que ligand en chimie de coordination.
Biologie : Dans l'étude de l'inhibition enzymatique et des interactions protéine-ligand.
Médecine : En tant qu'agent thérapeutique potentiel dans la découverte et le développement de médicaments.
Industrie : Dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action de N-[(E)-[4-(propan-2-yl)phényl]méthylidène]-4-(morpholin-4-yl)aniline implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut se lier au site actif des enzymes, inhibant leur activité, ou interagir avec les récepteurs, modulant leurs voies de signalisation. Le mécanisme exact dépend de l'application et de la cible spécifiques .
Applications De Recherche Scientifique
4-(morpholin-4-yl)-N-{(E)-[4-(propan-2-yl)phenyl]methylidene}aniline is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential therapeutic agent in drug discovery and development.
Industry: In the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(morpholin-4-yl)-N-{(E)-[4-(propan-2-yl)phenyl]methylidene}aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific application and target .
Comparaison Avec Des Composés Similaires
Composés similaires
- 1-morpholin-4-yl-2-p-tolyl-éthanethione
- Acide 6-cyano-2-(2-(4-éthyl-3-(4-morpholinopipéridin-1-yl)phényl)propan-2-yl)-1H-indole-3-carboxylique
Unicité
N-[(E)-[4-(propan-2-yl)phényl]méthylidène]-4-(morpholin-4-yl)aniline est unique en raison de ses caractéristiques structurales spécifiques, telles que la présence de groupes morpholine et aniline, qui confèrent une réactivité chimique et une activité biologique distinctes. Cette unicité la rend précieuse dans diverses applications de recherche et industrielles .
Propriétés
Formule moléculaire |
C20H24N2O |
|---|---|
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
N-(4-morpholin-4-ylphenyl)-1-(4-propan-2-ylphenyl)methanimine |
InChI |
InChI=1S/C20H24N2O/c1-16(2)18-5-3-17(4-6-18)15-21-19-7-9-20(10-8-19)22-11-13-23-14-12-22/h3-10,15-16H,11-14H2,1-2H3 |
Clé InChI |
NLDLPDKRXDLTEU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


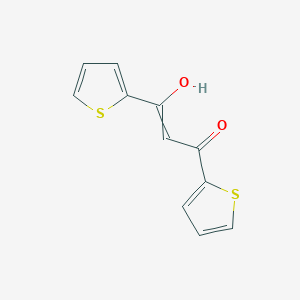
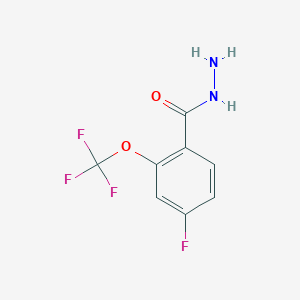

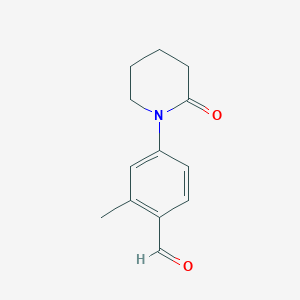


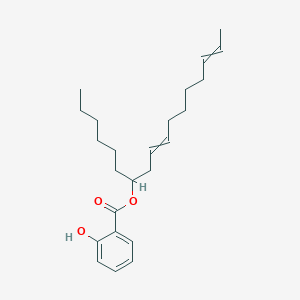
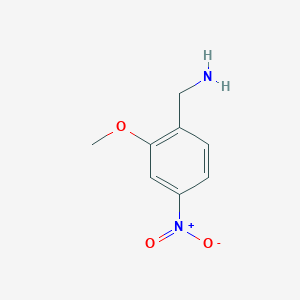


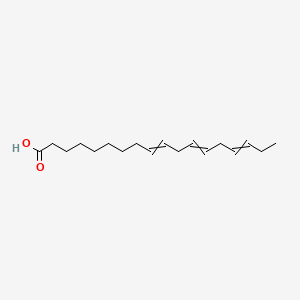
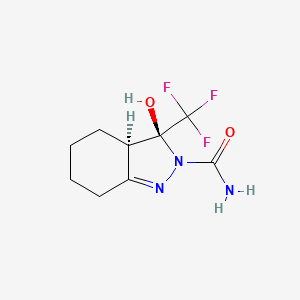

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one](/img/structure/B12441748.png)
